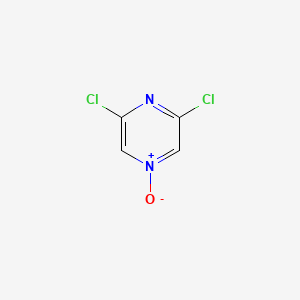

3,5-dichloropyrazin-1-ium-1-olate

Description

3,5-Dichloropyrazin-1-ium-1-olate is a zwitterionic heterocyclic compound featuring a pyrazine ring substituted with two chlorine atoms at the 3- and 5-positions. The zwitterionic nature arises from the formal positive charge on the nitrogen at position 1 and the negative charge on the oxygen at position 1-olate. This electronic configuration imparts unique solubility and reactivity compared to neutral pyrazine derivatives. Structural characterization of this compound typically employs X-ray crystallography, with software suites like SHELX and WinGX facilitating refinement and visualization .

Propriétés

Formule moléculaire |

C4H2Cl2N2O |

|---|---|

Poids moléculaire |

164.97 g/mol |

Nom IUPAC |

3,5-dichloro-1-oxidopyrazin-1-ium |

InChI |

InChI=1S/C4H2Cl2N2O/c5-3-1-8(9)2-4(6)7-3/h1-2H |

Clé InChI |

QSROXGLQWDHTHR-UHFFFAOYSA-N |

SMILES canonique |

C1=C(N=C(C=[N+]1[O-])Cl)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloropyrazin-1-ium-1-olate typically involves the chlorination of pyrazine followed by oxidation. One common method includes the reaction of pyrazine with chlorine gas in the presence of a catalyst to form 2,6-dichloropyrazine. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or trifluoroperacetic acid to yield 3,5-dichloropyrazin-1-ium-1-olate .

Industrial Production Methods

Industrial production of 3,5-dichloropyrazin-1-ium-1-olate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-dichloropyrazin-1-ium-1-olate undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of di-N-oxides.

Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Trifluoroperacetic acid, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Piperidine, alkyl halides under basic conditions

Major Products Formed

Oxidation: Di-N-oxides.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted pyrazine derivatives.

Applications De Recherche Scientifique

3,5-dichloropyrazin-1-ium-1-olate is utilized in various scientific research fields:

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: In the study of enzyme inhibition and as a precursor for bioactive molecules.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase pathways.

Industry: Used in the production of agrochemicals and materials science for developing new polymers and resins .

Mécanisme D'action

The mechanism of action of 3,5-dichloropyrazin-1-ium-1-olate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular pathways, making it a valuable tool in drug discovery and development .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyrazine Derivatives

Unsubstituted Pyrazine : Lacking substituents, pyrazine is a neutral, planar heterocycle with high symmetry. Its lower molecular weight and absence of electron-withdrawing groups result in higher volatility and lower polarity compared to 3,5-dichloropyrazin-1-ium-1-olate.

Dichloropyrazine : Neutral dichloropyrazine shares the chlorine substituents but lacks the zwitterionic structure. This reduces its solubility in polar solvents and alters its reactivity in nucleophilic substitution reactions.

Pyrazinium Olates (Non-chlorinated): Zwitterionic analogs without chlorine substituents exhibit reduced electron-withdrawing effects, leading to weaker intermolecular interactions (e.g., hydrogen bonding) and lower thermal stability.

Functionalized Heterocycles

Compounds like 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (from ) share functional complexity but differ in ring systems (pyrimidine/pyrazole vs. pyrazine) and substituents (nitro, thioxo). Such compounds often exhibit higher melting points due to extended conjugation and hydrogen-bonding networks .

Comparative Data Table

| Property | 3,5-Dichloropyrazin-1-ium-1-olate | Dichloropyrazine | Pyrazinium-1-olate (Non-chlorinated) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~180.99* | 148.98 | 122.11 |

| Solubility (Polar Solvents) | High (zwitterionic) | Moderate | Moderate |

| Melting Point (°C) | ~200–220* | 80–85 | 150–160 |

| Reactivity | Electrophilic substitution favored | Nucleophilic | Intermediate |

Key Research Findings

- Structural Analysis : X-ray studies using SHELX and WinGX reveal that the zwitterionic form of 3,5-dichloropyrazin-1-ium-1-olate stabilizes crystal packing via N–H···O and Cl···Cl interactions, absent in neutral analogs .

- Synthetic Challenges: Chlorination at the 3- and 5-positions requires stringent conditions to avoid overhalogenation, contrasting with milder methods for non-chlorinated pyrazinium olates.

- Reactivity : The chlorine substituents direct electrophilic aromatic substitution to the 2- and 6-positions, a pattern distinct from nitro- or methyl-substituted pyrazines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.